molecular formula C14H13N5O2 B6488420 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide CAS No. 899752-15-9

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide

Cat. No.: B6488420
CAS No.: 899752-15-9
M. Wt: 283.29 g/mol
InChI Key: OCUIUOFPEXMZAA-UHFFFAOYSA-N
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Description

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This structure is known for its biological activity and potential therapeutic applications, particularly in the field of cancer research due to its ability to inhibit cyclin-dependent kinases (CDKs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in ethanol in the presence of piperidine . This reaction yields the desired pyrazolo[3,4-d]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazolo[3,4-d]pyrimidines with different functional groups .

Scientific Research Applications

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide involves the inhibition of CDKs, which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is unique due to its specific substitution pattern and its potent inhibitory activity against CDKs. This specificity and potency distinguish it from other similar compounds, making it a valuable molecule in cancer research .

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-2-12(20)17-18-9-15-13-11(14(18)21)8-16-19(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUIUOFPEXMZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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